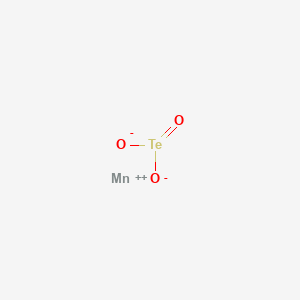
Manganese tellurite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese tellurite (MnTeO3) is a compound consisting of manganese, tellurium, and oxygen. It is a crystalline solid that has attracted significant attention from the scientific community due to its unique properties and potential applications. Manganese tellurite has been studied extensively for its potential use in various fields, including medicine, electronics, and materials science.
Mecanismo De Acción
The mechanism of action of manganese tellurite is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inducing oxidative stress and damaging cellular components. In electronics, manganese tellurite is believed to act as a semiconductor by forming a p-n junction with other materials.
Efectos Bioquímicos Y Fisiológicos
Manganese tellurite has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. In vivo studies have shown that manganese tellurite can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Manganese tellurite has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has unique properties that make it useful in various scientific fields. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on manganese tellurite. One direction is to further investigate its potential use in medicine, particularly as an antimicrobial and anticancer agent. Another direction is to explore its potential use in electronics, particularly as a semiconductor material. Additionally, further research is needed to fully understand the mechanism of action of manganese tellurite and its biochemical and physiological effects. Finally, new synthesis methods and applications for manganese tellurite should be explored to fully realize its potential in various scientific fields.
Métodos De Síntesis
Manganese tellurite can be synthesized using various methods, including hydrothermal synthesis, solid-state reaction, and chemical precipitation. Hydrothermal synthesis involves the reaction of manganese and tellurium precursors in an aqueous solution under high pressure and temperature conditions. Solid-state reaction involves the heating of manganese and tellurium powders in a controlled environment. Chemical precipitation involves the precipitation of manganese and tellurium ions from a solution using a precipitating agent.
Aplicaciones Científicas De Investigación
Manganese tellurite has been studied for its potential use in various scientific fields, including medicine, electronics, and materials science. In medicine, manganese tellurite has been shown to have antimicrobial and anticancer properties. In electronics, manganese tellurite has been studied for its potential use as a semiconductor material. In materials science, manganese tellurite has been studied for its potential use as a catalyst and in the production of advanced materials.
Propiedades
Número CAS |
15851-49-7 |
|---|---|
Nombre del producto |
Manganese tellurite |
Fórmula molecular |
MnO3Te |
Peso molecular |
230.5 g/mol |
Nombre IUPAC |
manganese(2+);tellurite |
InChI |
InChI=1S/Mn.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clave InChI |
FCMCVRQIBWPOEB-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Mn+2] |
SMILES canónico |
[O-][Te](=O)[O-].[Mn+2] |
Otros números CAS |
15851-49-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



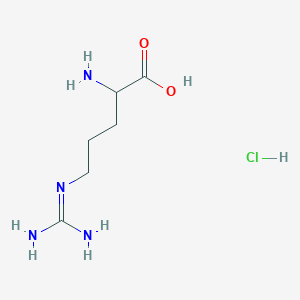
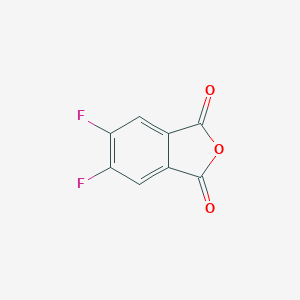
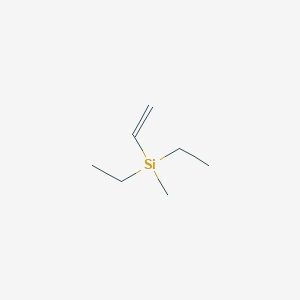
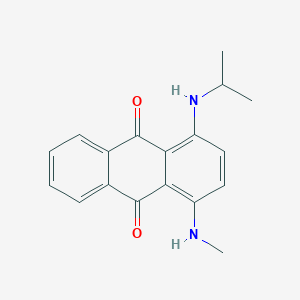
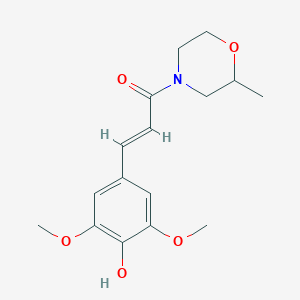
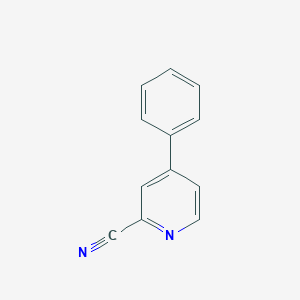
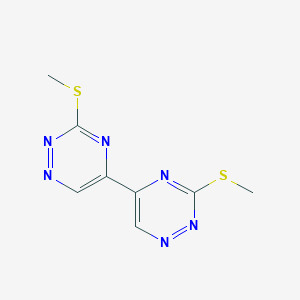
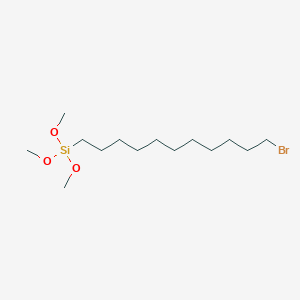

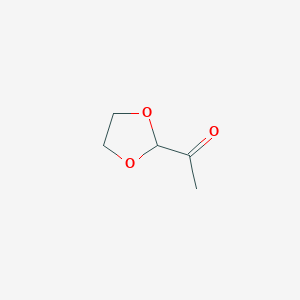
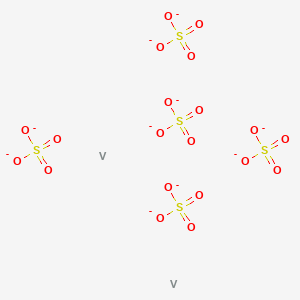

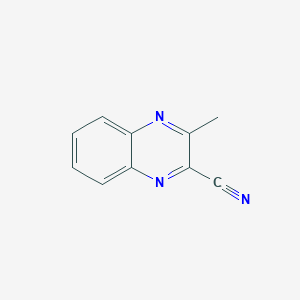
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)